Chromotropic acid disodium salt

Übersicht

Beschreibung

. It is widely used in various scientific and industrial applications due to its unique chemical properties. Chromotropate is known for its excellent water solubility and corrosion resistance, making it a valuable additive in aqueous systems .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Chromotropat kann durch Sulfonierung von Naphthalinderivaten synthetisiert werden. Das Verfahren beinhaltet die Reaktion von Naphthalin mit Schwefelsäure, gefolgt von Neutralisation mit Natriumhydroxid, um das Dinatriumsalz zu bilden .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Chromotropat durch Sulfonierung von Naphthalin in Gegenwart eines Katalysators hergestellt, gefolgt von Kristallisations- und Reinigungsschritten, um das Endprodukt zu erhalten. Die Reaktionsbedingungen beinhalten typischerweise hohe Temperaturen und kontrollierte pH-Werte, um die gewünschte Produktausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Chromotropat durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Es ist besonders bekannt für seine Reaktivität mit Formaldehyd, wobei eine Rotfärbung entsteht, die in der quantitativen Analyse verwendet wird .

Häufige Reagenzien und Bedingungen:

Oxidation: Chromotropat kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Hydroxidionen oder Amine.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise erzeugt die Reaktion mit Formaldehyd einen rot gefärbten Komplex, der in der analytischen Chemie nützlich ist .

Wissenschaftliche Forschungsanwendungen

Analytical Applications

Chromotropic acid disodium salt is predominantly used as a reagent in various analytical techniques:

1. Detection of Formaldehyde

- The compound reacts with formaldehyde in acidic conditions to produce a distinctive red color, making it a useful indicator for quantifying formaldehyde levels in samples. This property is leveraged in environmental monitoring and safety assessments in industrial settings .

2. Colorimetric Indicator

- In pharmaceutical manufacturing, this compound serves as a colorimetric indicator. It is employed to detect the presence of specific ions and compounds, such as silver (Ag), chlorate (ClO₃⁻), chromium (Cr), mercury (Hg), nitrites (NO₂⁻), nitrates (NO₃²⁻), and titanium (Ti) through UV/Vis spectroscopy .

Case Study 1: Environmental Monitoring

A study conducted on the detection of 2,4-Dichlorophenoxyacetic acid (2,4-D) utilized this compound as a reagent. The method demonstrated high sensitivity and specificity, allowing for the effective monitoring of herbicide levels in agricultural runoff. The results indicated that this reagent could reliably quantify low concentrations of 2,4-D, which is crucial for assessing environmental impact .

Case Study 2: Pharmaceutical Applications

In pharmaceutical analysis, this compound has been employed to ensure the quality control of drugs containing formaldehyde as an excipient or preservative. A series of experiments showed that the reagent could detect formaldehyde at concentrations as low as 0.1 mg/mL in formulations, highlighting its utility in maintaining product safety and compliance with regulatory standards .

Summary of Applications

| Application Area | Details |

|---|---|

| Environmental Monitoring | Detection of herbicides and pollutants in water samples |

| Pharmaceutical Manufacturing | Quality control for drugs containing formaldehyde |

| Analytical Chemistry | Colorimetric detection of various ions using UV/Vis spectroscopy |

Wirkmechanismus

The mechanism of action of chromotropate involves its ability to form complexes with various analytes. For instance, in the presence of formaldehyde, chromotropate forms a red-colored complex through a condensation reaction. This reaction is specific to formaldehyde and does not occur with other aldehydes, ketones, or carboxylic acids . The molecular targets and pathways involved in these reactions are primarily based on the formation of stable complexes with the analytes.

Vergleich Mit ähnlichen Verbindungen

Chromotropat kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

Chromotropsäure: Ähnlich in der Struktur, unterscheidet sich jedoch in seinen Anwendungen und seiner Reaktivität.

Chromotrop 2R und Chromotrop 2B: Diese Verbindungen werden in verschiedenen Färbetechniken verwendet und haben unterschiedliche chemische Eigenschaften.

Einzigartigkeit: Die einzigartigen Eigenschaften von Chromotropat, wie z. B. seine hervorragende Wasserlöslichkeit und Korrosionsbeständigkeit, machen es zu einer wertvollen Verbindung in verschiedenen Anwendungen. Seine Fähigkeit, spezifische Komplexe mit Analyten wie Formaldehyd zu bilden, unterscheidet es von anderen ähnlichen Verbindungen .

Eigenschaften

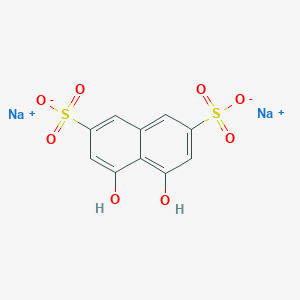

IUPAC Name |

disodium;4,5-dihydroxynaphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O8S2.2Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;;/h1-4,11-12H,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGPCIMUGMJQPD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

148-25-4 (Parent) | |

| Record name | Sodium chromotropate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6059609 | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white needle-like crystals; [Mallinckrodt Baker MSDS] | |

| Record name | Sodium chromotropate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17530 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

129-96-4 | |

| Record name | Sodium chromotropate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4,5-dihydroxynaphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.